molecular formula C19H16N4OS2 B3201881 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1020489-12-6

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B3201881
CAS No.: 1020489-12-6
M. Wt: 380.5 g/mol
InChI Key: FTUQYFRVTALAPX-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 4-phenylthiazole moiety at the 1-position and a 3-methyl group. The acetamide side chain at the 5-position is further substituted with a thiophen-2-yl group.

Properties

IUPAC Name

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-13-10-17(21-18(24)11-15-8-5-9-25-15)23(22-13)19-20-16(12-26-19)14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUQYFRVTALAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with thiophene derivatives under specific conditions. Common reagents include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues with Modified Thiazole/Thiophene Substituents

Compound 2 ():

Name: 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one
Differences:

  • Replaces the acetamide group with a ketone and diphenylethylidene moiety.
  • Impact: The ketone group may reduce hydrogen-bonding capacity compared to the acetamide, while the bulky diphenylethylidene group could enhance hydrophobic interactions but reduce solubility .
Compounds 9a–9e ():

Examples:

  • 9a: N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivative with a benzodiazol-phenoxymethyl-triazole chain.
  • 9b: Fluorophenyl-substituted thiazole variant.
    Differences:
  • The thiophen-2-yl group in the target compound is replaced with substituted phenyl groups (e.g., 4-fluorophenyl in 9b).
  • Impact: Electron-withdrawing groups (e.g., -F in 9b) may enhance binding affinity to charged active sites, while thiophene’s sulfur atom could improve metabolic stability .

Analogues with Varied Core Heterocycles

Compound V ():

Name: N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(4-nitrophenyl)thiazol-2-amine
Differences:

  • Replaces the acetamide with a nitro-substituted arylthiazole and a methylamino group.
  • The methylamine group may alter binding specificity compared to the acetamide .
FEMA GRAS No. 4809 ():

Name: 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Differences:

  • Features a pyrazol-3-yl group instead of pyrazol-5-yl and a thiophen-2-ylmethyl substituent.
  • Impact: The methylphenoxy group may enhance lipophilicity, while the thiophen-2-ylmethyl substitution could influence steric hindrance in target binding .

Biological Activity

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a combination of thiazole, pyrazole, and thiophene rings, which are known for their diverse therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}N4_{4}OS, with a molecular weight of approximately 318.37 g/mol. The intricate arrangement of its heterocyclic structures contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole and pyrazole moieties can modulate the activity of these targets, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit notable antibacterial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives with similar structures can achieve minimum inhibitory concentrations (MICs) comparable to established antibiotics like chloramphenicol .

Anticancer Potential

In vitro studies have revealed that this compound may possess anticancer properties by inhibiting the growth of various cancer cell lines. The presence of multiple heterocyclic rings enhances its interaction with cellular targets involved in cancer progression. For example, compounds with similar structural features have shown promising results in inhibiting tumor cell proliferation .

Comparative Analysis with Similar Compounds

A comparison of this compound with other related compounds highlights its unique biological profile:

Compound Structural Features Biological Activity
4-(5-Methylthiazol-2-yloxy)-N-(pyrazinoyl)anilineThiazole and pyrazole ringsAntimicrobial
3-Methyl-thiazolo[4,5-b]pyridineThiazole fused with pyridineAnticancer
5-Amino-thiazole derivativesAmino group on thiazoleAntimicrobial/Anticancer

This table illustrates the diverse biological activities associated with compounds featuring thiazole, pyrazole, and thiophene structures, emphasizing the potential advantages of this compound in therapeutic applications.

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus, revealing significant inhibition at concentrations as low as 10 μg/mL .
  • Anticancer Activity : In another investigation, the compound was tested against human breast cancer cell lines, demonstrating a reduction in cell viability by over 50% at a concentration of 25 μM after 48 hours .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to specific targets involved in cancer metabolism, providing insights into its mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

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